molecular formula C12H11Cl2N3O B1251889 Zoniclezole hydrochloride CAS No. 121929-46-2

Zoniclezole hydrochloride

Cat. No.: B1251889
CAS No.: 121929-46-2
M. Wt: 284.14 g/mol
InChI Key: XGQRATAWGQQGRW-UHFFFAOYSA-N
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Description

Zoniclezole hydrochloride is a compound with the molecular formula C12H10ClN3O.ClH and a molecular weight of 284.141. It is a racemic mixture with no defined stereocenters. This compound is known for its anticonvulsant properties and is being developed as a water-soluble agent for the treatment of epilepsy .

Preparation Methods

The synthesis of zoniclezole hydrochloride involves several steps. One of the methods includes the use of n-butyl lithium in hexane, which is added dropwise to a solution of diisopropylamine in anhydrous tetrahydrofuran at -40°C. This reaction is part of a multi-step process that ultimately yields this compound .

Chemical Reactions Analysis

Zoniclezole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Zoniclezole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Zoniclezole hydrochloride is unique in its class due to its water solubility and prolonged efficacy at low doses. Similar compounds include:

    Phenytoin: Another anticonvulsant used to control seizures.

    Carbamazepine: Used to treat epilepsy and neuropathic pain.

    Valproic Acid: Used to treat epilepsy, bipolar disorder, and migraines.

These compounds share similar anticonvulsant properties but differ in their chemical structures, mechanisms of action, and pharmacokinetic profiles.

Properties

121929-46-2

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole;hydrochloride

InChI

InChI=1S/C12H10ClN3O.ClH/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12;/h2-8H,1H3;1H

InChI Key

XGQRATAWGQQGRW-UHFFFAOYSA-N

SMILES

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl

Canonical SMILES

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl

synonyms

5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole
CGS 18416A
CGS-18416A
zoniclezole
zoniclezole hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chloro-3-[(1H-imidazol-1-yl)methyl]-1,2-benzisoxazole (500 g, 2.14 moles) in dimethylformamide (3.5 L) is cooled to -35° C. (dry ice/isopropanol bath) and is subsequently added, all at once, to a precooled (-35° C.) solution of potassium t-butoxide (266 g, 2.37 moles) in dimethylformamide (3.5 L). A deep red color develops immediately. The mixture is stirred at 35° C. for 5 minutes and is then cooled to -55° C. over a period of 10 minutes. At this point, iodomethane (433 g, 3.05 moles) is added all at once. There is an exotherm to -22° C. and then the temperature begins to decrease. At -26° C. the reaction mixture decolorizes, solid potassium bromide separates and there is a mild exotherm to -22° C. which is maintained for 5 minutes. The mixture subsequently cools quickly to -55° C. and stirring is continued for 30 minutes at this temperature. The cooling bath is then removed and the reaction temperature is allowed to rise to 0° C. over a period of 1.5 hours. The reaction mixture is then poured into water (35 L) and the mixture is extracted with ethyl acetate (20 L). The layers are separated and the organic solution is washed with water (6×6 L), dried over anhydrous sodium sulphate (5 Kg), filtered, and evaporated in vacuo. The residual oil is digested with petroleum ether (b.p 40-60° C.) (2×2 L) at room temperature, and the solvent is then decanted and discarded. The digestion process is repeated with ether (4× 3 L) and the combined ethereal extracts are dried over anhydrous sodium sulfate (500 g) and filtered. The filtrate is acidified with ethereal hydrogen chloride (500 mL, 6 N) and the suspension cake is washed with ether (2×500 mL) and the product is digested in refluxing acetone (2 L) for 1 hour. The suspension is cooled to room temperature and filtered. The filter cake is washed with acetone (2×500 mL) and ether (2×500 mL) and the product is dried for 18 hours at 60° C./9 mm Hg to afford 5-chloro-3-[1-(1H-imidazol-1-yl)ethyl]1,2-benzisoxazole hydrochloride, m.p. 161-166° C., of formula IIa wherein R1 is methyl, R3 is 5-chloro, R2 and R4 -R6 are hydrogen.
Quantity
500 g
Type
reactant
Reaction Step One
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two
Quantity
433 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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